molecular formula C10H11ClN4O2S2 B2939499 4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide CAS No. 338409-61-3

4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide

Cat. No.: B2939499
CAS No.: 338409-61-3
M. Wt: 318.79
InChI Key: JFSHMQFRGIUDOF-UHFFFAOYSA-N
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Description

4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Properties

IUPAC Name

4-chloro-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O2S2/c1-15-9(13-14-10(15)18)6-12-19(16,17)8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSHMQFRGIUDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the sulfonamide group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters. The use of advanced purification techniques, such as column chromatography, ensures the removal of impurities and the isolation of the target compound .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives .

Scientific Research Applications

4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the synthesis of folic acid, which is essential for bacterial growth. In anticancer research, it induces apoptosis in cancer cells by activating caspases and disrupting the cell cycle .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1-{4-methyl-5-[(2-methyl-2-propenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide
  • 2-(benzylthio)-N-(2,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)benzenesulfonamide derivatives
  • 4-methyl-4H-1,2,4-triazole-3-thiol

Uniqueness

What sets 4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in multiple research fields make it a valuable compound for further study .

Biological Activity

4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which have been studied for their diverse biological activities. This article reviews the current understanding of its biological activity, including enzyme inhibition, anticancer properties, and potential antibacterial effects.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₃ClN₄O₂S₂
  • Molecular Weight : 332.82 g/mol

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition of carbonic anhydrase (CA) enzymes. Specifically:

  • Inhibition against CA IX : IC₅₀ values range from 10.93 to 25.06 nM.
  • Inhibition against CA II : IC₅₀ values range from 1.55 to 3.92 μM.
    The selectivity for CA IX over CA II suggests potential therapeutic applications in cancer treatment, particularly in targeting tumor-associated carbonic anhydrases .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The results showed a significant increase in annexin V-FITC positive cells, indicating a strong apoptotic effect:

  • Control Group : 0.18% apoptotic cells.
  • Treated Group : 22.04% apoptotic cells.
    This suggests a 22-fold increase in apoptosis compared to the control .

Antibacterial Activity

The compound has also been evaluated for its antibacterial and anti-biofilm activities. The inhibition of carbonic anhydrases in bacteria may interfere with their growth, indicating a potential role as an antibacterial agent .

Table 1: Summary of Biological Activities

Activity TypeTargetIC₅₀ ValuesObservations
Enzyme InhibitionCA IX10.93 - 25.06 nMSelective inhibition observed
CA II1.55 - 3.92 μMLess selective compared to CA IX
AnticancerMDA-MB-231N/AInduced apoptosis (22-fold increase)
AntibacterialVarious BacteriaN/APotential interference with bacterial growth

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves interaction with specific proteins and enzymes. The docking studies suggest that it may bind effectively to carbonic anhydrase active sites, inhibiting their function and leading to downstream effects such as apoptosis in cancer cells and reduced bacterial viability .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution and sulfonylation reactions. Key steps include:

  • Substitution : Reacting 4-methyl-5-sulfanyl-1,2,4-triazole with a chloromethyl intermediate under basic conditions (e.g., NaOH/EtOH) to form the triazole-methyl backbone .
  • Sulfonylation : Coupling the intermediate with 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base . Optimization involves adjusting solvent polarity (e.g., DMF for higher yields) and temperature (reflux vs. room temperature). Monitoring via TLC and HPLC ensures purity.

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm) and sulfonamide/triazole linkages .
  • X-ray Crystallography : SHELX software (SHELXL for refinement) resolves bond lengths/angles and confirms the triazole ring’s planar geometry. For example, the S–N bond in the sulfonamide group typically measures ~1.63 Å .

Advanced Research Questions

Q. How can computational modeling predict this compound’s bioactivity and enzyme selectivity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., bacterial acetyl-CoA carboxylase). Focus on hydrogen bonding between the sulfonamide group and active-site residues (e.g., Arg194) .
  • QSAR Analysis : Correlate substituent effects (e.g., chloro vs. methyl groups) with inhibitory activity using descriptors like logP and polar surface area .

Q. How to resolve contradictions in crystallographic data from different refinement software?

Methodological Answer: Discrepancies in bond lengths/angles (e.g., S–C vs. S–N distances) may arise from software algorithms. Mitigation strategies include:

  • Cross-validating with SHELXL (robust for small molecules) and Olex2 .
  • Applying Hirshfeld surface analysis to assess intermolecular interactions and refine electron density maps .

Q. What strategies improve selectivity in enzyme inhibition studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify the triazole’s substituents (e.g., methyl to cycloheptyl) to reduce off-target binding. For example, bulkier groups enhance selectivity for bacterial over human carbonic anhydrase .
  • Kinetic Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (KdK_d, konk_{on}/koffk_{off}) and identify competitive vs. non-competitive inhibition .

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